molecular formula C12H16FNO B13609975 4-(2-Fluoro-5-methylphenoxy)piperidine

4-(2-Fluoro-5-methylphenoxy)piperidine

Cat. No.: B13609975
M. Wt: 209.26 g/mol
InChI Key: XVFVLSUTEQDGTN-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methylphenoxy)piperidine is a chemical compound that features a piperidine ring substituted with a 2-fluoro-5-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-5-methylphenoxy)piperidine typically involves the reaction of 2-fluoro-5-methylphenol with piperidine under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenol group reacts with the piperidine to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoro-5-methylphenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-(2-Fluoro-5-methylphenoxy)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methylphenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to certain receptors or enzymes. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    4-(2-Fluorophenoxy)piperidine: Similar structure but lacks the methyl group, which can affect its reactivity and properties.

    4-(2-Methylphenoxy)piperidine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    4-(2-Chloro-5-methylphenoxy)piperidine:

Uniqueness: 4-(2-Fluoro-5-methylphenoxy)piperidine is unique due to the presence of both fluorine and methyl groups, which impart distinct electronic and steric properties. These features can enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(2-fluoro-5-methylphenoxy)piperidine

InChI

InChI=1S/C12H16FNO/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

XVFVLSUTEQDGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)OC2CCNCC2

Origin of Product

United States

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